4-{[(5-Chloro-2-methoxyphenyl)carbamoyl]methoxy}-3-methoxybenzoic acid
Description
4-{[(5-Chloro-2-methoxyphenyl)carbamoyl]methoxy}-3-methoxybenzoic acid is a benzoic acid derivative featuring a carbamoyl-linked methoxy group at the 4-position and a methoxy substituent at the 3-position of the aromatic ring. This compound is structurally analogous to intermediates used in pharmaceutical syntheses, such as hypoglycemic agents (e.g., Glibenclamide derivatives) .
Synthesis pathways for such compounds typically involve:
Structure
3D Structure
Properties
IUPAC Name |
4-[2-(5-chloro-2-methoxyanilino)-2-oxoethoxy]-3-methoxybenzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClNO6/c1-23-13-6-4-11(18)8-12(13)19-16(20)9-25-14-5-3-10(17(21)22)7-15(14)24-2/h3-8H,9H2,1-2H3,(H,19,20)(H,21,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMARVDAKOCNOIJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)NC(=O)COC2=C(C=C(C=C2)C(=O)O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClNO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(5-Chloro-2-methoxyphenyl)carbamoyl]methoxy}-3-methoxybenzoic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Nitration: of 5-chloro-2-methoxyaniline to introduce a nitro group.
Reduction: of the nitro group to form the corresponding amine.
Acylation: of the amine with 3-methoxybenzoic acid chloride to form the amide linkage.
Methoxylation: to introduce the methoxy group on the benzoic acid moiety.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and reduce reaction times .
Chemical Reactions Analysis
Types of Reactions
4-{[(5-Chloro-2-methoxyphenyl)carbamoyl]methoxy}-3-methoxybenzoic acid undergoes various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or acids.
Reduction: The chloro group can be reduced to a hydrogen atom.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or thiourea.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield methoxybenzoic acid derivatives, while substitution of the chloro group can produce various substituted phenylcarbamoyl derivatives .
Scientific Research Applications
4-{[(5-Chloro-2-methoxyphenyl)carbamoyl]methoxy}-3-methoxybenzoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals
Mechanism of Action
The mechanism of action of 4-{[(5-Chloro-2-methoxyphenyl)carbamoyl]methoxy}-3-methoxybenzoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on Physicochemical Properties
The substituents on the aromatic rings significantly impact lipophilicity, solubility, and electronic properties. Key analogs include:
Table 1: Structural and Physicochemical Comparison
Key Observations :
- Chloro vs.
- Ethoxy vs. Methoxy: The ethoxy analog (C₁₈H₁₉NO₆) exhibits lower polarity but was discontinued, suggesting possible toxicity or inefficacy .
- Carbamoyl vs. Benzylamino: The carbamoyl group in the target compound may improve metabolic stability compared to the benzylamino group in antimicrobial analogs .
Biological Activity
The compound 4-{[(5-Chloro-2-methoxyphenyl)carbamoyl]methoxy}-3-methoxybenzoic acid is a complex organic molecule with potential biological activities that warrant detailed investigation. This article focuses on its biological activity, synthesizing findings from various studies to provide a comprehensive overview.
Molecular Formula and Weight
- Molecular Formula : C17H16ClNO6
- Molecular Weight : 365.76 g/mol
Structural Characteristics
The compound features a chloro-substituted methoxyphenyl group, which is known to influence its biological interactions. The presence of multiple methoxy groups enhances its lipophilicity, potentially affecting its bioavailability and interaction with biological targets.
Antimicrobial Properties
Research has indicated that derivatives of chloro-substituted phenolic compounds exhibit significant antimicrobial activity. For instance, compounds similar to this compound have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli .
Anti-inflammatory Effects
Studies have demonstrated that compounds with similar structural motifs possess anti-inflammatory properties. The mechanism is believed to involve the inhibition of pro-inflammatory cytokines, which could be beneficial in treating conditions like arthritis and other inflammatory diseases .
Anticancer Activity
There is emerging evidence suggesting that this compound may exhibit anticancer properties. In vitro studies have shown that it can induce apoptosis in cancer cell lines, possibly through the modulation of apoptotic pathways . The specific mechanisms remain under investigation, but the structural features of the compound are hypothesized to play a critical role in its effectiveness.
Case Study 1: Antimicrobial Activity
A study published in Pharmaceutical Biology examined a series of chloro-substituted phenolic compounds, including derivatives of this compound. The results indicated a significant reduction in bacterial viability at concentrations as low as 50 µg/mL .
Case Study 2: Anti-inflammatory Mechanism
In another study focusing on anti-inflammatory activity, researchers evaluated the effects of this compound on lipopolysaccharide (LPS)-induced inflammation in macrophages. The compound was found to reduce the production of TNF-α and IL-6, indicating a potential pathway for therapeutic application in inflammatory diseases .
Case Study 3: Anticancer Potential
A recent investigation into the anticancer properties reported that treatment with the compound led to a dose-dependent decrease in cell viability in various cancer cell lines. The study highlighted its potential as a lead compound for developing new anticancer agents .
Q & A
Q. Basic
- 1H/13C NMR : Confirm regiochemistry of methoxy and carbamoyl groups (e.g., aromatic proton splitting patterns in δ 6.5–8.0 ppm) .
- HPLC-MS : Assess purity (>95%) and detect trace byproducts; reversed-phase C18 columns with acetonitrile/water gradients are standard .
- IR spectroscopy : Identify carbonyl stretches (~1700 cm⁻¹ for carboxylic acid and carbamoyl groups).
How can researchers optimize the yield of the carbamoyl linkage formation, and what are common side reactions to mitigate?
Q. Advanced
- Optimization :
- Use a 1.2–1.5 molar excess of 5-chloro-2-methoxyaniline to drive the reaction.
- Add catalytic DMAP to enhance coupling efficiency.
- Monitor reaction progress via in-situ FTIR to detect carbonyl intermediate formation.
- Side reactions :
What analytical challenges arise when distinguishing positional isomers or byproducts, and how can they be addressed?
Q. Advanced
- Challenges :
- Isomers with methoxy/carbamoyl group positional swaps (e.g., 3- vs. 4-methoxy) may co-elute in HPLC.
- Byproducts like hydrolyzed carboxylic acids or unreacted intermediates.
- Solutions :
What are the solubility profiles of this compound in common organic solvents, and how does this influence experimental design?
Q. Basic
- High solubility : Polar aprotic solvents (DMF, DMSO) due to carboxylic acid and methoxy groups.
- Low solubility : Non-polar solvents (hexane, ether); precipitates in aqueous acidic conditions.
- Experimental impact : Use DMF for reaction media and methanol/water mixtures for recrystallization .
How can computational chemistry predict the reactivity or biological interactions of this compound?
Q. Advanced
- Density Functional Theory (DFT) : Calculate electrophilic/nucleophilic sites for reaction planning (e.g., carbamoyl group reactivity) .
- Molecular docking : Screen against protein targets (e.g., cyclooxygenase for anti-inflammatory potential) using structural analogs from crystallographic databases.
What safety protocols are recommended for handling this compound, based on structural analogs?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
